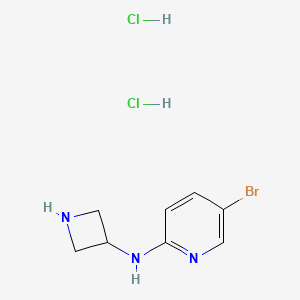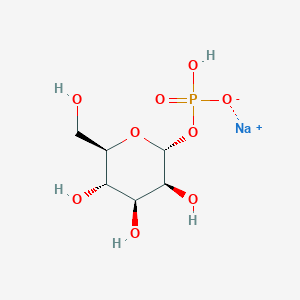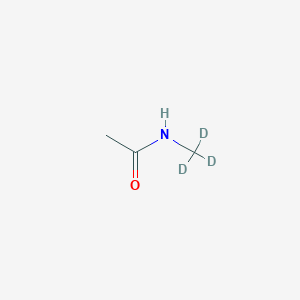
2-硝基-5-(三氟甲基)苯甲酸
描述
2-Nitro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物化学
最后,在生物化学中,该化合物作为一种工具,用于研究涉及富电子芳香体系的酶促反应。硝基作为吸电子基团,使苯甲酸环成为各种酶促转化的底物。
这些应用中的每一个都利用了2-硝基-5-(三氟甲基)苯甲酸的独特化学结构,在不同的科学学科中探索和开发新技术和解决方案 .
作用机制
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Biochemical Pathways
It is suggested that the compound may be involved in the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-5-(trifluoromethyl)benzoic acid. For instance, the compound should be handled in a well-ventilated place to prevent formation of dust and aerosols .
生化分析
Biochemical Properties
2-Nitro-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nitro group in 2-Nitro-5-(trifluoromethyl)benzoic acid can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .
Cellular Effects
2-Nitro-5-(trifluoromethyl)benzoic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to stress, inflammation, and other stimuli. Furthermore, 2-Nitro-5-(trifluoromethyl)benzoic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-Nitro-5-(trifluoromethyl)benzoic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, 2-Nitro-5-(trifluoromethyl)benzoic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular function and physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitro-5-(trifluoromethyl)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Nitro-5-(trifluoromethyl)benzoic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of byproducts that may have different biological activities. Additionally, long-term exposure to 2-Nitro-5-(trifluoromethyl)benzoic acid can result in cumulative effects on cellular processes, such as oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2-Nitro-5-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of 2-Nitro-5-(trifluoromethyl)benzoic acid have been associated with increased oxidative stress and tissue damage in animal studies. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-Nitro-5-(trifluoromethyl)benzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s nitro group can undergo reduction reactions, while the trifluoromethyl group can be involved in oxidative processes. These metabolic transformations can impact the overall biological activity of 2-Nitro-5-(trifluoromethyl)benzoic acid .
Transport and Distribution
The transport and distribution of 2-Nitro-5-(trifluoromethyl)benzoic acid within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The lipophilic nature of the trifluoromethyl group enhances the compound’s ability to accumulate in lipid-rich regions, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of 2-Nitro-5-(trifluoromethyl)benzoic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biological effects. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
属性
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSKCQXWHNDYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856530 | |
| Record name | 2-Nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-54-2 | |
| Record name | 2-Nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)
![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)



![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)


![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)




